1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one is a compound that features a unique combination of an oxazole ring and a piperazine moiety. The oxazole ring is known for its biological activity and is often found in various medicinal compounds. The piperazine ring is a common structural motif in pharmaceuticals, contributing to the compound’s potential therapeutic applications.
Scientific Research Applications
1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of oxazole derivatives can vary widely depending on their specific structure and the biological activity being considered. For example, some oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the oxazole derivative reacts with piperazine under suitable conditions.
Formation of the Prop-2-en-1-one Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, enhancing the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness: 1-[4-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one is unique due to its combination of an oxazole ring and a piperazine moiety, which imparts distinct biological activities and therapeutic potential. Its structural features allow for versatile chemical modifications, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-3-12(16)15-6-4-14(5-7-15)9-11-8-10(2)13-17-11/h3,8H,1,4-7,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGQGZAKOHHIEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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